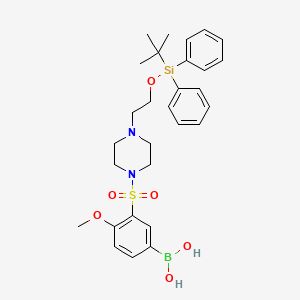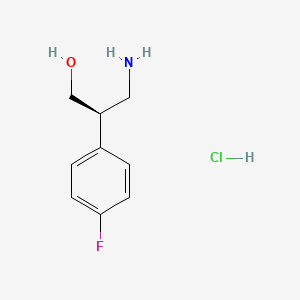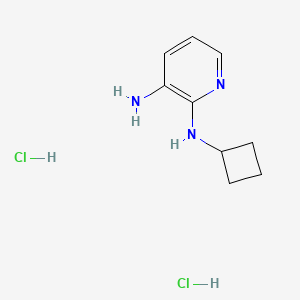
3-Methoxythiophene-2-carbaldehyde oxime
Overview
Description
3-Methoxythiophene-2-carbaldehyde oxime is a versatile compound with the chemical formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . It is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various organic compounds, including pharmaceutical active molecules and coating additives .
Mechanism of Action
Target of Action
3-Methoxythiophene-2-carbaldehyde oxime is a versatile compound with a wide range of applications It is commonly used as an intermediate in organic synthesis, suggesting that its targets could be various depending on the specific synthesis pathway .
Mode of Action
The mode of action of this compound is largely dependent on its role as an intermediate in the synthesis of other organic compounds . It interacts with its targets through chemical reactions, leading to the formation of new compounds. The exact nature of these interactions would depend on the specific synthesis pathway in which it is used .
Biochemical Pathways
As an intermediate in organic synthesis, this compound is involved in various biochemical pathways. It is widely used in the synthesis of heterocyclic nitrogen-containing compounds, which have significant applications in material science and chemical engineering . The specific pathways and their downstream effects would depend on the final products of the synthesis .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely be influenced by the properties of the final products of the synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it helps synthesize. As an intermediate, it contributes to the formation of various organic compounds, including active pharmaceutical ingredients and additives for coatings .
Biochemical Analysis
Biochemical Properties
3-Methoxythiophene-2-carbaldehyde oxime plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a starting material for the synthesis of nitrogen-containing heterocyclic compounds, which are important in material science and chemical industries . The interactions of this compound with these biomolecules are primarily based on its unique structural features, which allow it to participate in a range of chemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific cellular receptors can lead to changes in gene expression, thereby affecting cellular metabolism and overall cell function . These effects are crucial for understanding the potential therapeutic applications of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to form stable complexes with enzymes and proteins is key to its biochemical activity. For example, it can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular processes . These molecular interactions are essential for its role in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that under proper storage conditions, this compound remains stable, but its degradation products can have different biochemical activities . Understanding these temporal effects is important for its application in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s transport and distribution are critical for its biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . Understanding these localization mechanisms is important for its application in targeted therapies and other biochemical applications.
Preparation Methods
3-Methoxythiophene-2-carbaldehyde oxime can be synthesized through the conversion of 3-methoxythiophene-2-carbaldehyde to its oxime derivative . The synthetic route typically involves the reaction of 3-methoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity .
Chemical Reactions Analysis
3-Methoxythiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the oxime group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxythiophene-2-carbaldehyde oxime has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Methoxythiophene-2-carbaldehyde oxime can be compared with similar compounds such as 3-Methylthiophene-2-carbaldehyde oxime . While both compounds share a thiophene ring and an oxime group, the presence of different substituents (methoxy vs. methyl) imparts unique properties and reactivity . The methoxy group in this compound can influence its solubility, electronic properties, and interactions with other molecules .
Similar compounds include:
Properties
IUPAC Name |
(NE)-N-[(3-methoxythiophen-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-5-2-3-10-6(5)4-7-8/h2-4,8H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIPAWTYWWUXSE-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(SC=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)
amine](/img/structure/B1408337.png)
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)

![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)





![{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1408352.png)


